

In-depth Technical Guide: Chiral Properties of (2S)-2-methyl-5-oxohexanoic acid

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Compound of Interest

Compound Name: 2-Methyl-5-oxohexanoic acid

Cat. No.: B15278161

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Notice of Incomplete Data: Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data regarding the specific chiral properties, stereospecific synthesis, and biological activity of (2S)-**2-methyl-5-oxohexanoic acid** is not available. This document provides a summary of the known information and outlines the necessary experimental protocols to characterize this molecule fully.

Introduction

(2S)-**2-methyl-5-oxohexanoic acid** is a chiral organic compound featuring a carboxylic acid and a ketone functional group.^[1] The stereocenter at the second carbon, designated as (S), indicates that this molecule is one of a pair of enantiomers. The precise characterization of its chiral properties is essential for understanding its potential biological activity and for applications in stereoselective synthesis. This guide summarizes the currently available information and provides a roadmap for future research.

Physicochemical Properties

While experimental data is limited, several physicochemical properties of **2-methyl-5-oxohexanoic acid** have been computed and are presented below. It is important to note that these are theoretical values for the racemic mixture and may differ for the pure (2S)-enantiomer.

Table 1: Computed Physicochemical Properties of **2-methyl-5-oxohexanoic acid**

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₃	[1][2]
Molecular Weight	144.17 g/mol	[2]
XLogP3	0.3	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	4	[2]
Exact Mass	144.078644241 Da	[2]
Polar Surface Area	54.4 Å ²	[2]

Stereochemistry and Chiral Properties

The defining feature of (2S)-2-methyl-5-oxohexanoic acid is its chirality. The "(2S)" designation refers to the spatial arrangement of the substituents around the chiral carbon atom at the second position of the hexanoic acid chain.

Optical Activity

The specific rotation ($[\alpha]_D$) is a fundamental characteristic of a chiral molecule and is a measure of its ability to rotate the plane of polarized light. To date, no experimentally determined value for the specific rotation of (2S)-2-methyl-5-oxohexanoic acid has been reported in the literature.

Circular Dichroism

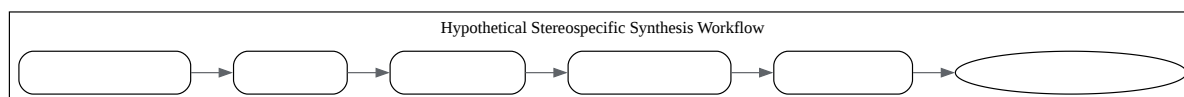
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. A CD spectrum would provide valuable information about the conformation and electronic transitions of (2S)-2-methyl-5-oxohexanoic acid. No CD spectroscopic data for this compound is currently available.

Synthesis and Enantioselective Analysis

The synthesis of enantiomerically pure (2S)-**2-methyl-5-oxohexanoic acid** is a key challenge. While general methods for the synthesis of **2-methyl-5-oxohexanoic acid** exist, specific protocols for the stereoselective synthesis of the (2S)-enantiomer are not well-documented.

Proposed Experimental Protocol for Stereospecific Synthesis

A potential synthetic route could involve the asymmetric alkylation of a chiral enolate derived from a suitable carboxylic acid precursor. The following is a generalized, hypothetical workflow for such a synthesis.



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Caption: Hypothetical workflow for the stereospecific synthesis.

Proposed Experimental Protocol for Chiral HPLC Analysis

To determine the enantiomeric excess (e.e.) of a synthesized sample, a chiral High-Performance Liquid Chromatography (HPLC) method is required.

Instrumentation:

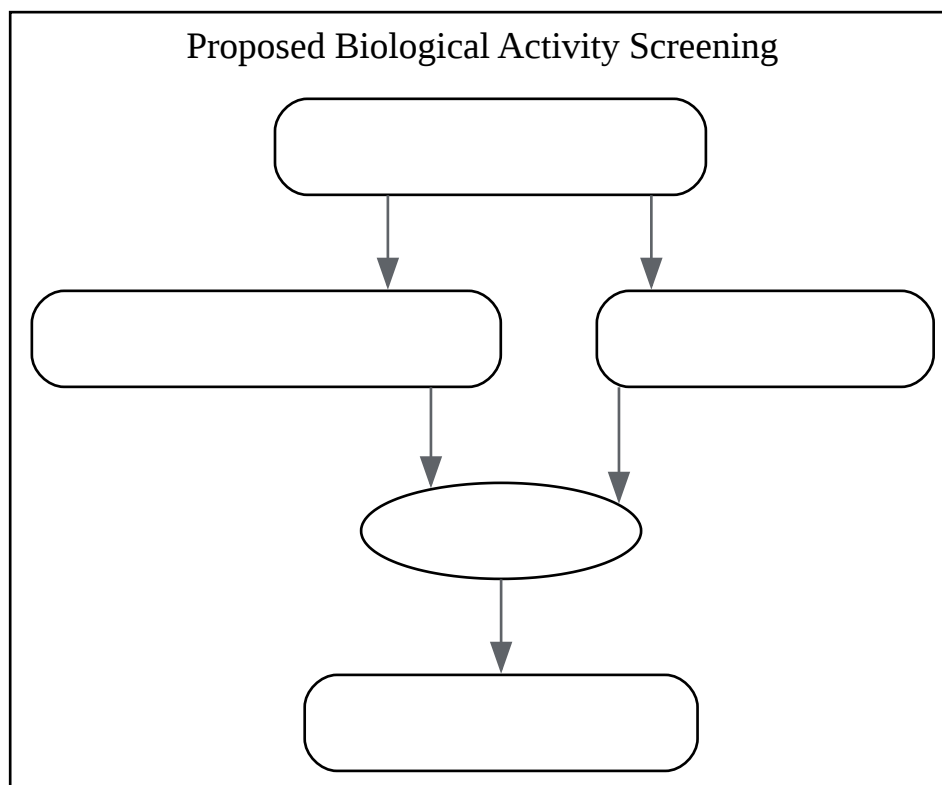
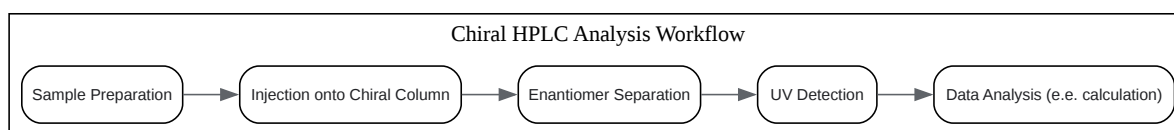
- HPLC system with a UV detector
- Chiral stationary phase column (e.g., polysaccharide-based)

Mobile Phase:

- A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations.

Method:

- Dissolve a small amount of the sample in the mobile phase.
- Inject the sample onto the chiral column.
- Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
- The two enantiomers should elute at different retention times, allowing for their quantification and the calculation of the enantiomeric excess.



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